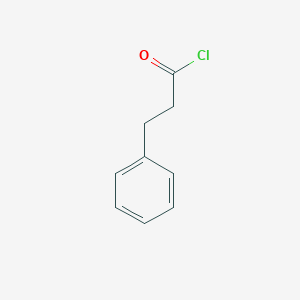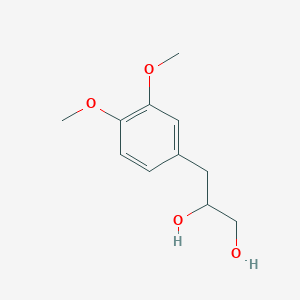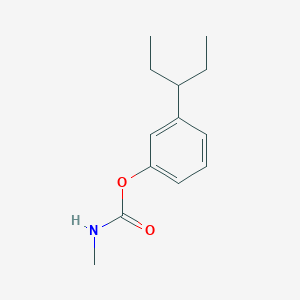
8-Desethyl Etodolac
Vue d'ensemble
Description
8-Desethyl Etodolac is an impurity of Etodolac . It is available for purchase as a high-quality reference material .
Synthesis Analysis
The synthesis of Etodolac, which 8-Desethyl Etodolac is an impurity of, involves the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate . Another method involves using 7-ethyl Indole as a starting material to react with ethyl 2- ( (ethoxycarbosulfanyl) thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate 7-ethyl tryptol .Molecular Structure Analysis
The molecular formula of 8-Desethyl Etodolac is C15H17NO3 .Applications De Recherche Scientifique
Transdermal Drug Delivery
8-Desethyl Etodolac: has been explored for its potential in transdermal drug delivery systems. This application aims to overcome gastrointestinal disturbances associated with oral administration . By incorporating the compound into liposomal and ethosomal gels, researchers have developed formulations that can be applied to the skin, allowing the drug to enter the bloodstream directly, bypassing the digestive system .
Pharmacokinetic Enhancement
In pharmacology, 8-Desethyl Etodolac is being studied for its ability to enhance pharmacokinetic profiles. This includes increasing the half-life and mean residence time of etodolac in the body, which could lead to reduced dosing frequency and potentially improved patient compliance .
Anti-Inflammatory and Analgesic Applications
The compound is being investigated for its anti-inflammatory and analgesic effects. It has shown potential in providing relief from conditions such as osteoarthritis and rheumatoid arthritis, with a lower ulcerogenic index compared to other NSAIDs .
Colon Targeted Drug Delivery
Research into colon-targeted drug delivery systems has included 8-Desethyl Etodolac as a key component. These systems aim to deliver the drug directly to the colon, which could be beneficial for treating local diseases like Crohn’s disease or systemic delivery of certain drugs .
Role in Therapy
Clinically, 8-Desethyl Etodolac plays a role in managing pain and inflammation. It is used in the treatment of mild to moderate pain, osteoarthritis, or rheumatoid arthritis, with a focus on minimizing the risk of gastrointestinal side effects .
Biochemical Research
In biochemical research, the compound is utilized in the synthesis of mutual prodrugs. These prodrugs aim to improve water solubility, enhance protein synthesis, and provide antioxidant action, which could lead to better therapeutic outcomes .
Mécanisme D'action
Target of Action
8-Desethyl Etodolac, like its parent compound Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes, specifically COX-2 . This inhibition results in a decrease in the synthesis of peripheral prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 8-Desethyl Etodolac is the arachidonic acid pathway. By inhibiting the COX enzymes, the conversion of arachidonic acid into prostaglandins is reduced . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .
Pharmacokinetics
While specific pharmacokinetic data for 8-Desethyl Etodolac is not readily available, we can infer from the parent compound, Etodolac, that it likely exhibits good oral bioavailability, low oral clearance (almost exclusively non-renal), a relatively small volume of distribution, and a half-life that averages around 7.3±4.0 hours .
Result of Action
The primary result of 8-Desethyl Etodolac’s action is the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, the compound effectively reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action, efficacy, and stability of 8-Desethyl Etodolac can be influenced by various environmental factors. For instance, the compound’s prodrugs were found to be stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the pH of the environment can significantly impact the compound’s action and stability.
Safety and Hazards
8-Desethyl Etodolac is for R&D use only and not for medicinal, household or other use . Safety measures include wearing tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
Propriétés
IUPAC Name |
2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-15(9-13(17)18)14-11(7-8-19-15)10-5-3-4-6-12(10)16-14/h3-6,16H,2,7-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMSIKSGLLUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Desethyl Etodolac | |
CAS RN |
41339-67-7 | |
| Record name | 1-Ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Desethyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E49GA3BVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



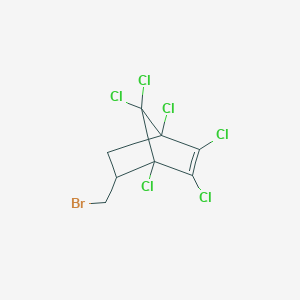

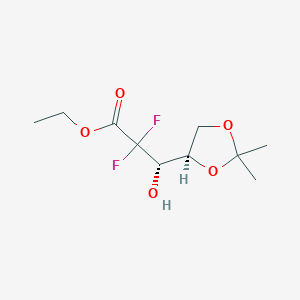

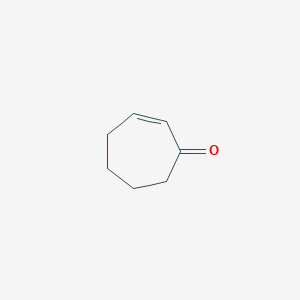
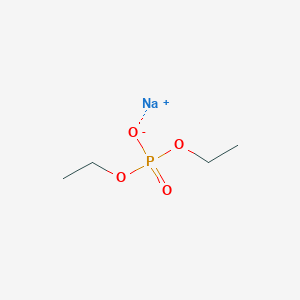

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)

